2-Amino-5-(cyclohexyloxy)benzamide
Description
2-Amino-5-(cyclohexyloxy)benzamide is a substituted benzamide derivative characterized by an amino group (-NH₂) at the 2-position and a cyclohexyloxy group (-O-cyclohexyl) at the 5-position of the benzene ring. The cyclohexyloxy substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-amino-5-cyclohexyloxybenzamide |
InChI |
InChI=1S/C13H18N2O2/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9H,1-5,14H2,(H2,15,16) |
InChI Key |
STDYHTFJKFHDAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(cyclohexyloxy)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, a green and efficient pathway involves using Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method provides a high yield and is environmentally friendly.
Industrial Production Methods
Industrial production of benzamide derivatives often involves multi-step processes. For example, the preparation of similar compounds like 2-amino-5-chloro-N, 3-dimethylbenzamide involves reduction, chlorination, esterification, and ammonolysis reactions . These methods are optimized for high yield and cost-effectiveness, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(cyclohexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups on the benzene ring.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds structurally related to 2-Amino-5-(cyclohexyloxy)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzamide have been shown to induce apoptosis in cancer cells, making them potential candidates for cancer therapy. A notable study highlighted the design and synthesis of a series of benzamide derivatives that demonstrated potent activity against breast cancer cell lines, outperforming traditional chemotherapeutics like cisplatin .
Antibacterial Activity
Another promising application of 2-Amino-5-(cyclohexyloxy)benzamide is its antibacterial properties. Research has revealed that benzamide derivatives can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for the survival of these pathogens .
Cancer Treatment
The anticancer potential of 2-Amino-5-(cyclohexyloxy)benzamide makes it a candidate for further development in oncology. Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a valuable compound in developing new cancer therapies .
Infection Control
Given its antibacterial properties, this compound could be explored as a treatment option for bacterial infections, particularly those caused by antibiotic-resistant strains. The development of formulations that enhance its solubility and bioavailability could improve its efficacy in clinical settings .
Case Studies
Several case studies have documented the effectiveness of benzamide derivatives in clinical and laboratory settings:
- Case Study 1 : A study evaluated a series of benzamide derivatives against MDA-MB-231 breast cancer cells, demonstrating that certain modifications significantly enhanced cytotoxicity compared to standard treatments like cisplatin .
- Case Study 2 : Another investigation focused on the antibacterial efficacy of a related compound against MRSA, showing promising results in vitro that warrant further exploration in vivo .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Amino-5-(cyclohexyloxy)benzamide involves its interaction with specific molecular targets. For instance, as a potential HDAC inhibitor, it can bind to the zinc ion in the active site of HDAC enzymes, leading to the inhibition of deacetylation of histone proteins. This results in the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of 2-Amino-5-(cyclohexyloxy)benzamide and its analogs:
Key Observations:
- Steric Effects : The cyclohexyl group is less bulky than the dimethoxyphenethyl group in Rip-B, which may improve binding to sterically sensitive targets like HDACs .
- Synthetic Challenges : Analogous compounds with polar substituents (e.g., Rip-D) exhibit lower yields (34% vs. 80% for Rip-B), suggesting that steric and electronic factors influence reaction efficiency .
Crystallographic and Hydrogen-Bonding Profiles
While crystallographic data for 2-Amino-5-(cyclohexyloxy)benzamide are unavailable, related compounds demonstrate how substituents influence solid-state packing:
- 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid: Forms chains via O–H⋯O and C–H⋯O hydrogen bonds, critical for stability .
Biological Activity
2-Amino-5-(cyclohexyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Amino-5-(cyclohexyloxy)benzamide can be represented as follows:
This compound features an amino group and a cyclohexyloxy moiety, which are critical for its biological activity.
The biological activity of 2-Amino-5-(cyclohexyloxy)benzamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways, thus influencing cellular responses .
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds, particularly in inhibiting viral entry. For example, derivatives of aminobenzamides have shown effectiveness against Ebola and Marburg viruses. These compounds demonstrated EC50 values below 1 μM, indicating potent antiviral activity with low cytotoxicity .
| Compound | EC50 (μM) | Virus Type |
|---|---|---|
| Compound 32 | 0.11 | Ebola |
| Compound 35 | 0.31 | Ebola |
| CBS1118 | 2.83 | Ebola |
Antimicrobial Activity
The antimicrobial potential of 2-Amino-5-(cyclohexyloxy)benzamide has been evaluated through various assays. Compounds with similar structures have exhibited significant antibacterial and antifungal activities. For instance, certain derivatives showed MIC values against Staphylococcus aureus and Candida albicans in the range of 0.156 to 6.25 mg/mL .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Bacillus subtilis | 1.25 |
| Candida albicans | 0.156 |
Study on Antiviral Efficacy
In a screening study involving a library of small molecules, several aminobenzamide derivatives were identified as potent inhibitors of Ebola virus entry. The study utilized high-throughput screening methods to evaluate the antiviral efficacy in Vero cells, leading to the identification of compounds with high selectivity indices (SI) and low cytotoxicity .
Research on Antimicrobial Properties
Another research effort focused on synthesizing various 2-aminobenzamide derivatives and assessing their antimicrobial properties. The results indicated that certain compounds not only inhibited bacterial growth but also displayed antifungal activity that surpassed standard treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-5-(cyclohexyloxy)benzamide, and how can reaction conditions be optimized?
- Methodology : Traditional synthesis involves activating the carboxylic acid functionality of precursor compounds (e.g., via hydrazine or hydroxylamine derivatives) followed by coupling with cyclohexyloxy-substituted amines. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., EDC/HOBt) to improve yield. Post-synthesis purification via column chromatography or recrystallization is critical .
- Validation : Monitor reaction progress using TLC and confirm final structure via -/-NMR spectroscopy .
Q. How is structural characterization of 2-Amino-5-(cyclohexyloxy)benzamide performed to ensure purity and correct stereochemistry?
- Techniques :
- NMR Spectroscopy : Assign peaks for the cyclohexyloxy group (δ ~3.5–4.5 ppm for O-linked protons) and aromatic protons (δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for polymorphic forms .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Approach : Screen against target enzymes (e.g., tyrosinase or HDACs) using in vitro inhibition assays. For tyrosinase, measure IC via spectrophotometric monitoring of L-DOPA oxidation . For HDACs, use fluorometric assays with acetylated lysine substrates .
Advanced Research Questions
Q. How can computational methods guide the optimization of 2-Amino-5-(cyclohexyloxy)benzamide for selective HDAC2 inhibition?
- Strategy :
- E-Pharmacophore Modeling : Generate hypotheses based on co-crystallized HDAC2 ligands (e.g., 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)-phenyl]-benzamide) to identify critical interactions (e.g., H-bond donors/acceptors, aromatic rings) .
- Molecular Docking (AutoDock/Vina) : Assess binding free energy and pose validation. Prioritize derivatives with stronger interactions (e.g., with Zn in HDAC2 active sites) .
- MD Simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100+ ns trajectories .
Q. How does polymorphism affect the pharmacological performance of 2-Amino-5-(cyclohexyloxy)benzamide, and how can polymorphs be characterized?
- Impact : Polymorphs (e.g., orthorhombic vs. rhombic forms) may differ in solubility, bioavailability, and stability. For example, metastable forms could enhance dissolution rates but reduce shelf life .
- Characterization :
- DSC/TGA : Identify thermal transitions and stability ranges.
- PXRD : Distinguish crystal phases.
- Dissolution Testing : Compare solubility profiles in simulated biological fluids .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., varying IC values)?
- Methodological Solutions :
- Standardized Assays : Use consistent substrate concentrations (e.g., 0.1–1.0 mM for tyrosinase) and controls (e.g., kojic acid).
- Dose-Response Curves : Perform triplicate measurements across ≥5 concentrations.
- Off-Target Screening : Rule out non-specific binding via selectivity panels (e.g., kinase profiling).
- In Silico Validation : Cross-check experimental IC with predicted binding affinities from docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
